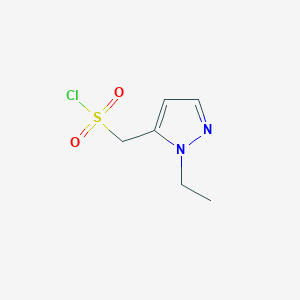

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride typically involves the reaction of (2-Ethyl-2H-pyrazol-3-yl)-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2-Ethyl-2H-pyrazol-3-yl)-methanol+Methanesulfonyl chloride→(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: The reaction with water can be carried out under mild acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted pyrazole derivatives.

Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.

Hydrolysis: The major product is (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.

Applications De Recherche Scientifique

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of more complex molecules and in the study of enzyme inhibition, where the compound can covalently modify active site residues.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Methyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

- (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

- (2-Phenyl-2H-pyrazol-3-yl)-methanesulfonyl chloride

Uniqueness

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can also affect the compound’s solubility and stability, making it distinct from other similar compounds with different substituents on the pyrazole ring.

Activité Biologique

(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article aims to explore its biological activity, including antiproliferative effects, antibacterial properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented as follows:

C6H8ClN2O2S

This structure contributes to its reactivity and biological interactions.

Antiproliferative Activity

Research has shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar compounds indicate that they can inhibit cell growth in leukemia, lung, breast, and colon cancer lines.

Case Study: Antiproliferative Effects

A study involving various pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited mean percent inhibition rates as follows:

| Cell Line | Compound | Mean % Inhibition |

|---|---|---|

| MOLT-4 (leukemia) | 12e | 55% |

| A549 (lung cancer) | 12e | 50% |

| MCF-7 (breast cancer) | 12e | 60% |

| HCT116 (colon cancer) | 12e | 40% |

These findings suggest that similar pyrazole compounds have a promising potential as anticancer agents due to their ability to inhibit cell proliferation effectively .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are also noteworthy. The compound's methanesulfonyl chloride moiety may enhance its interaction with bacterial targets.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of nitrogen-based compounds, it was found that certain pyrazole derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these compounds were reported as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus | 62.5 | 2000 |

| E. faecalis | 250 | 2000 |

| E. coli | >2000 | >2000 |

These results indicate that while some derivatives showed potent activity against specific strains, others were less effective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.

- Membrane Disruption : The methanesulfonyl chloride group may facilitate penetration into bacterial membranes, leading to cell lysis.

- Biofilm Disruption : Some studies suggest that pyrazole compounds can disrupt biofilm formation in bacterial cultures, enhancing their efficacy against persistent infections .

Propriétés

Formule moléculaire |

C6H9ClN2O2S |

|---|---|

Poids moléculaire |

208.67 g/mol |

Nom IUPAC |

(2-ethylpyrazol-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3 |

Clé InChI |

BFIZDEHPIKBYMZ-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=CC=N1)CS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.